9-Methyl-8-oxodecanoic acid belongs to a class of compounds known as 2-amino-8-oxodecanoic acids (AODAs). These compounds are recognized for their presence in naturally occurring histone deacetylase (HDAC) inhibitors. [] HDACs are enzymes involved in various cellular processes, including gene expression. [] Therefore, AODAs, including 9-Methyl-8-oxodecanoic acid, hold potential as research tools for studying HDACs and their biological roles. []
9-Methyl-8-oxodecanoic acid is typically synthesized from 9-methyl-decanoic acid through oxidation processes. It falls under the classification of carboxylic acids, specifically as a fatty acid derivative. The compound is cataloged under the CAS number 59210-10-5, which is used for regulatory and identification purposes in chemical databases .
The synthesis of 9-Methyl-8-oxodecanoic acid primarily involves the oxidation of 9-methyl-decanoic acid. Several methods can be employed for this oxidation:
The molecular structure of 9-Methyl-8-oxodecanoic acid features:
This structural configuration contributes to its unique reactivity. The presence of both functional groups allows for diverse chemical transformations, including oxidation and reduction reactions.
9-Methyl-8-oxodecanoic acid can undergo several significant chemical reactions:
The mechanism of action for 9-Methyl-8-oxodecanoic acid primarily involves its ability to participate in oxidative and reductive transformations:
These properties contribute to its utility in various chemical processes and applications.
9-Methyl-8-oxodecanoic acid has a broad spectrum of applications across different fields:
The versatility of 9-Methyl-8-oxodecanoic acid makes it an important compound in both academic research and practical applications across various scientific disciplines.
9-Methyl-8-oxodecanoic acid is synthesized primarily through modified fatty acid or polyketide pathways in bacteria and fungi. In fatty acid biosynthesis, starter units like isobutyryl-CoA undergo elongation cycles catalyzed by ketosynthase (KS), ketoreductase (KR), and dehydratase (DH) domains. The methyl branch at C9 likely originates from methylmalonyl-CoA extender units, while the C8 ketone results from incomplete reduction during chain elongation [3]. In fungi such as Culicinomyces clavisporus, this acid is incorporated into peptaibols like culicinins as 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD), a non-proteinogenic amino acid derivative [8]. Genomic analyses suggest hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene clusters encode its production. These clusters feature:
Table 1: Enzymatic Domains in Putative Biosynthetic Gene Clusters
Domain Type | Function | Role in 9-Methyl-8-oxodecanoic Acid Synthesis |
---|---|---|
KS (Ketosynthase) | Chain elongation | Incorporates methylmalonyl-CoA for C9 branching |
KR (Ketoreductase) | β-carbonyl reduction | Bypassed to retain C8 ketone |
AT (Acyltransferase) | Substrate selection | Loads isobutyryl-CoA starter and methylmalonyl-CoA extender units |
ACP (Acyl Carrier Protein) | Shuttle for intermediates | Transports growing chain between domains |
These clusters remain poorly characterized due to challenges in expressing eukaryotic megasynthases heterologously [2].
9-Methyl-8-oxodecanoic acid is activated and incorporated into peptides by adenylation (A) domains of NRPSs. Structural studies of eukaryotic A domains (e.g., SidNA3 from Neotyphodium lolii) reveal expanded substrate-binding pockets compared to bacterial counterparts. SidNA3 accommodates bulky Nδ-acyl-Nδ-hydroxyornithine substrates using 17 critical residues—far more than the 8–10 residues in prokaryotic A domains [2]. This architecture enables recognition of large carboxylic acids like 9-methyl-8-oxodecanoic acid. However, substrate prediction algorithms (e.g., SVM-based tools) trained on bacterial sequences often fail for eukaryotic systems due to:
Optimizing microbial production of 9-methyl-8-oxodecanoic acid involves overcoming pathway bottlenecks:1. Precursor supply engineering:- Overexpression of methylmalonyl-CoA mutase to enhance methylmalonyl-CoA pools.- Knockdown of phosphotransferase systems to reduce PEP consumption, increasing C3-unit availability [9].2. Heterologous expression:- Expression of fungal PKS-NRPS clusters in Escherichia coli or Saccharomyces cerevisiae chassis strains. S. cerevisiae is preferable due to eukaryotic post-translational modifications [9].3. Flux balancing:- Carbon-13 flux analysis identifies rate-limiting steps. For example, in E. coli, reversing pyruvate kinase flux (PYR → PEP) doubled aromatic metabolite yields in engineered strains—a strategy applicable to oxo-acid synthesis [9].
Table 2: Metabolic Engineering Approaches for Production Enhancement
Strategy | Target | Expected Outcome |
---|---|---|
Precursor amplification | Methylmalonyl-CoA supply | 20–50% increase in methyl-branched chains |
Competitive pathway knockout | β-oxidation or FAS genes | Redirect carbon toward target synthesis |
Terminal enzyme engineering | KR domain inactivation | Retention of C8 ketone functionality |
Transporter engineering | Efflux pumps for extracellular secretion | Reduce feedback inhibition and toxicity |
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